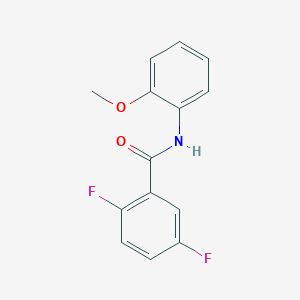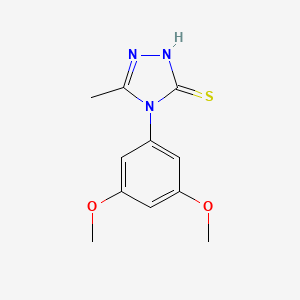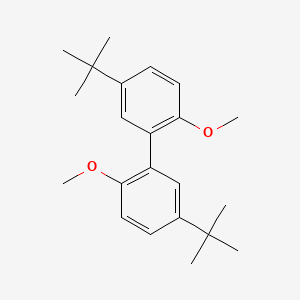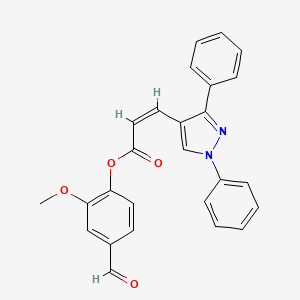
N-(4-bromo-3-chlorophenyl)-N'-(2-furylmethyl)thiourea
Overview
Description
N-(4-bromo-3-chlorophenyl)-N'-(2-furylmethyl)thiourea is a useful research compound. Its molecular formula is C12H10BrClN2OS and its molecular weight is 345.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.93857 g/mol and the complexity rating of the compound is 295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Thiourea derivatives, including those related to N-(4-bromo-3-chlorophenyl)-N'-(2-furylmethyl)thiourea, have been extensively studied for their synthesis and structural characterization. A notable example involves the synthesis of N-(3,4-dichlorophenyl)-N′-(2-methylbenzoyl)thiourea derivatives, which were characterized using spectroscopic techniques such as IR, 1H, and 13C NMR, and single crystal X-ray diffraction, revealing insights into their molecular structure and bonding characteristics (Yusof et al., 2010).
Biological Activities
Thiourea derivatives exhibit a range of biological activities, including antimicrobial and antifungal effects. For instance, compounds similar to this compound have shown remarkable antifungal activity against dermatophytes, highlighting their potential as antifungal agents (Suvire et al., 2006). Moreover, thiourea derivatives have been evaluated for their urease inhibitory activity, indicating their potential use in treating gastrointestinal ulcers (Mumtaz et al., 2018).
Material Science Applications
In material science, thiourea derivatives, including those similar to this compound, have been used in the synthesis of novel composite materials for environmental applications. For example, a thiourea-modified magnetic ion-imprinted chitosan/TiO2 composite was developed for the simultaneous removal of cadmium and 2,4-dichlorophenol, showcasing the utility of thiourea derivatives in creating efficient adsorbents for pollutant removal (Chen et al., 2012).
Properties
IUPAC Name |
1-(4-bromo-3-chlorophenyl)-3-(furan-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2OS/c13-10-4-3-8(6-11(10)14)16-12(18)15-7-9-2-1-5-17-9/h1-6H,7H2,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSIZQNZSCTZTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=S)NC2=CC(=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![propyl 4,5-dimethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4586039.png)

![N-[4-(dibutylsulfamoyl)phenyl]benzamide](/img/structure/B4586049.png)
![1-(2-FLUOROPHENYL)-4-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}PIPERAZINE](/img/structure/B4586061.png)


![methyl 3-[(cyclohexylcarbonyl)amino]-4-methylbenzoate](/img/structure/B4586094.png)
![2-[7-METHYL-2,4-DIOXO-1-PHENYL-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]-N-PHENYLACETAMIDE](/img/structure/B4586095.png)

![1-[2-(isopropylthio)benzoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4586107.png)
![N-[5-methyl-1-(2-naphthoyl)-2(1H)-pyridinylidene]-2-naphthamide](/img/structure/B4586110.png)

![4-{[2-ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide](/img/structure/B4586126.png)
![4-ethoxy-N-[1-(4-ethylphenyl)ethyl]benzenesulfonamide](/img/structure/B4586139.png)
